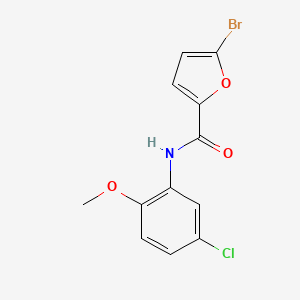
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea, also known as compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are critical for tumor growth and viral replication. Studies have shown that this compound 1 can inhibit the activity of several enzymes, including topoisomerase II, HDAC, and proteasome, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor growth. It has also been shown to modulate the immune response and inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 in lab experiments is its potent antitumor and antiviral activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using this this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. This could lead to the development of more potent and selective derivatives that can be used as therapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of this compound 1 in vivo, which could pave the way for its clinical development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 involves the reaction between 3-fluoroaniline and 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of oncology, it has been shown to possess potent antitumor activity against a wide range of cancer cell lines. Studies have also demonstrated that N-(3-fluorophenyl)-N'-(4-methoxybenzyl)thiourea 1 can induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
In addition to its antitumor activity, this compound 1 has also been investigated for its potential antiviral properties. Studies have shown that it can inhibit the replication of a number of viruses, including HIV, HCV, and influenza virus.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-7-5-11(6-8-14)10-17-15(20)18-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCIISCYLZPSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


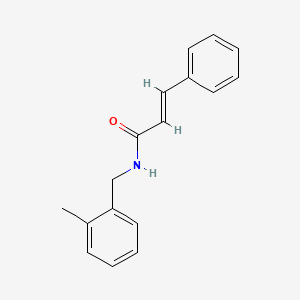
![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)
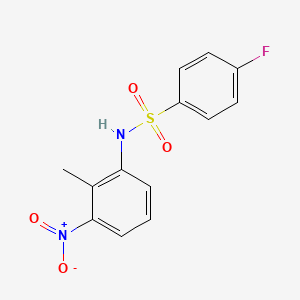


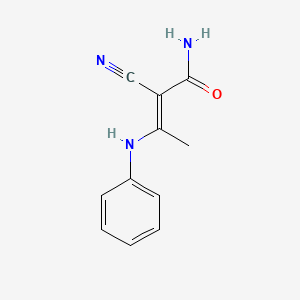
![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
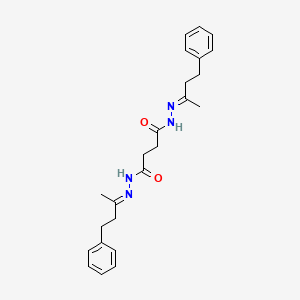
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
